molecular formula C14H18BF3O2 B1338659 4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane CAS No. 475250-54-5

4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane

Cat. No.: B1338659
CAS No.: 475250-54-5
M. Wt: 286.1 g/mol
InChI Key: FBUQCNKMNNXCHY-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane is a boronic ester compound that features a trifluoromethyl group attached to a benzyl moiety. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity. Boronic esters are widely used as intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary targets of 4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane, also known as 2-(TRIFLUOROMETHYL)BENZYLBORONIC ACID PINACOL ESTER, are nitrogen-heterocycles . These targets play a crucial role in various biochemical reactions, particularly in carbon-carbon coupling and carbon heterocoupling reactions .

Mode of Action

The compound interacts with its targets through a substitution reaction . It acts as a bifunctional reagent, rendering the heteroarene more electrophilic and delivering the trifluoromethoxy group . This interaction results in the transformation of nitrogen-heterocycles to the corresponding trifluoromethyl or higher perfluoroalkyl ethers .

Biochemical Pathways

The compound affects the biochemical pathways involved in carbon-carbon coupling and carbon heterocoupling reactions . The downstream effects of these pathways include the synthesis of various organic compounds, which have significant applications in medicinal chemistry and drug development .

Pharmacokinetics

The compound’s stability in water and air suggests that it may have favorable pharmacokinetic properties .

Result of Action

The result of the compound’s action is the transformation of nitrogen-heterocycles to the corresponding trifluoromethyl or higher perfluoroalkyl ethers . This transformation is crucial for the synthesis of various organic compounds with potential applications in medicinal chemistry and drug development .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is stable in water and air, which suggests that it can maintain its efficacy in various environmental conditions . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronic ester with a trifluoromethylated benzyl halide. One common method includes the use of pinacol boronate esters, which react with benzyl halides under basic conditions to form the desired product. The reaction is often carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The boronic ester group can undergo oxidation to form boronic acids or reduction to form boranes.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like toluene, dichloromethane, and ethanol.

Major Products Formed

    Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura reactions.

    Substitution Products: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

Uniqueness

4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity compared to other boronic esters. This makes it particularly useful in reactions requiring high reactivity and stability .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[[2-(trifluoromethyl)phenyl]methyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BF3O2/c1-12(2)13(3,4)20-15(19-12)9-10-7-5-6-8-11(10)14(16,17)18/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUQCNKMNNXCHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458090
Record name 4,4,5,5-Tetramethyl-2-{[2-(trifluoromethyl)phenyl]methyl}-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475250-54-5
Record name 4,4,5,5-Tetramethyl-2-{[2-(trifluoromethyl)phenyl]methyl}-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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